molecular formula C24H38O3 B12778698 Canbisol, (+/-)-(rrr)- CAS No. 101693-56-5

Canbisol, (+/-)-(rrr)-

Cat. No.: B12778698
CAS No.: 101693-56-5
M. Wt: 374.6 g/mol
InChI Key: UEKGZFCGRQYMRM-GUDVDZBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canbisol involves several steps, starting with the preparation of the core benzochromene structure. The key steps include:

    Formation of the benzochromene core: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the dimethylheptyl side chain: This step typically involves alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of Canbisol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale preparation of the benzochromene core and the dimethylheptyl side chain.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.

    Purification: Using techniques such as chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Canbisol undergoes various chemical reactions, including:

    Oxidation: Canbisol can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert Canbisol to its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the Canbisol molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs of Canbisol.

Scientific Research Applications

Canbisol has a wide range of applications in scientific research:

Mechanism of Action

Canbisol exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity is 0.1 nM at CB1 and 0.2 nM at CB2 . Upon binding, Canbisol activates these receptors, leading to the modulation of various signaling pathways. This includes the inhibition of adenylyl cyclase, reduction of cyclic AMP levels, and activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in processes such as pain modulation, inflammation, and immune response .

Comparison with Similar Compounds

Canbisol is similar to other synthetic cannabinoids such as:

  • CP 42,096
  • HU-210
  • HU-243
  • Nabilone

Uniqueness

What sets Canbisol apart is its high binding affinity for both CB1 and CB2 receptors, making it a potent agonist. This high affinity allows for more effective receptor activation and modulation of signaling pathways compared to other cannabinoids .

Properties

CAS No.

101693-56-5

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(6aR,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol

InChI

InChI=1S/C24H38O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,17-19,25-26H,6-12,15H2,1-5H3/t17-,18-,19-/m1/s1

InChI Key

UEKGZFCGRQYMRM-GUDVDZBRSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O

Origin of Product

United States

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